
Cadmium;mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium and mercury are two heavy metals that are often studied together due to their similar properties and toxic effects. Both elements are found naturally in the earth’s crust and are released into the environment through various industrial processes. Cadmium is commonly found as an impurity in zinc ores, while mercury is often released during the burning of coal and other fossil fuels . These metals are known for their high toxicity and potential to cause serious health problems in humans and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cadmium and mercury compounds often involves the use of strong acids and other reactive chemicals. For example, cadmium can be isolated during the production of zinc by treating zinc ores with sulfuric acid, which dissolves the zinc and leaves behind cadmium as a byproduct . Mercury can be obtained by heating cinnabar (mercury sulfide) in the presence of oxygen, which produces mercury vapor that can be condensed into liquid mercury .
Industrial Production Methods: In industrial settings, cadmium is primarily produced as a byproduct of zinc refining. The zinc ores are first roasted to convert the sulfides to oxides, which are then leached with sulfuric acid to produce zinc sulfate. The cadmium is then precipitated from the solution using zinc dust . Mercury is produced by heating cinnabar in a furnace, which releases mercury vapor that is then condensed into liquid mercury .
Chemical Reactions Analysis
Types of Reactions: Cadmium and mercury undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide, while mercury reacts with sulfur to form mercury sulfide . Both metals can also form complexes with other elements and compounds, such as cadmium chloride and mercury chloride.
Common Reagents and Conditions: Common reagents used in reactions involving cadmium and mercury include strong acids like hydrochloric acid and sulfuric acid, as well as oxidizing agents like nitric acid . These reactions often require specific conditions, such as high temperatures or the presence of catalysts, to proceed efficiently.
Major Products: The major products formed from reactions involving cadmium and mercury include various oxides, sulfides, and halides. For example, cadmium oxide is a common product of the oxidation of cadmium, while mercury sulfide is a common product of the reaction between mercury and sulfur .
Scientific Research Applications
Cadmium and mercury have numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, cadmium is used as a reagent in various reactions and as a component in certain types of batteries, such as nickel-cadmium batteries . Mercury is used in the production of chlorine and caustic soda, as well as in various types of scientific equipment, such as thermometers and barometers .
In biology and medicine, cadmium and mercury are often studied for their toxic effects on living organisms. Both metals can cause serious health problems, including damage to the kidneys, liver, and nervous system . Researchers are also investigating the potential use of cadmium and mercury in cancer treatment, as these metals have been shown to have cytotoxic effects on certain types of cancer cells .
In industry, cadmium and mercury are used in a variety of applications, including the production of pigments, coatings, and electronic components . Cadmium is also used in the production of solar cells, while mercury is used in the production of fluorescent lamps and other types of lighting .
Mechanism of Action
The toxic effects of cadmium and mercury are primarily due to their ability to disrupt cellular processes and cause oxidative stress. Both metals can generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Cadmium and mercury can also bind to and inhibit the function of various enzymes, leading to disruptions in cellular metabolism and signaling pathways .
In addition to their direct toxic effects, cadmium and mercury can also interfere with the function of essential metal ions, such as zinc and calcium, by competing for binding sites on proteins and other cellular components . This can lead to further disruptions in cellular processes and contribute to the overall toxicity of these metals.
Comparison with Similar Compounds
Cadmium and mercury are often compared to other heavy metals, such as lead, arsenic, and chromium, due to their similar toxic effects and environmental persistence . cadmium and mercury have some unique properties that set them apart from these other metals. For example, cadmium is known for its high affinity for sulfur, which allows it to form stable complexes with sulfur-containing compounds . Mercury, on the other hand, is known for its ability to exist in both liquid and vapor forms at room temperature, which makes it particularly hazardous in certain industrial settings .
Similar compounds to cadmium and mercury include zinc, lead, and arsenic. Zinc is chemically similar to cadmium and is often found in the same ores, while lead and arsenic share similar toxic effects and environmental persistence with cadmium and mercury .
Properties
CAS No. |
143752-03-8 |
|---|---|
Molecular Formula |
Cd3Hg |
Molecular Weight |
537.83 g/mol |
IUPAC Name |
cadmium;mercury |
InChI |
InChI=1S/3Cd.Hg |
InChI Key |
YBNNRHXIVVHDDE-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Cd].[Cd].[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


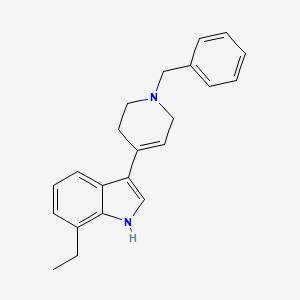

![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
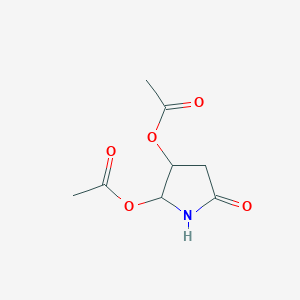
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
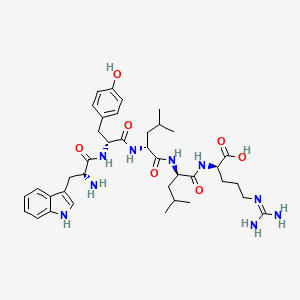
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
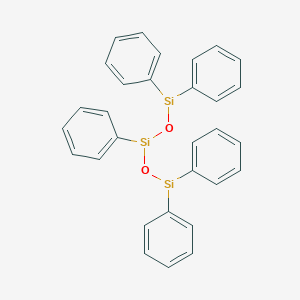
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
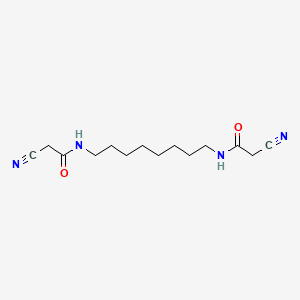
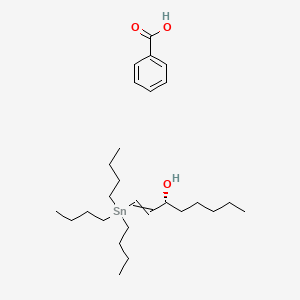
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
